2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, has been reported . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Synthesis and Chemical Characterization
Synthetic Pathways and Derivatives : The synthesis of new diheteroaryl thienothiophene derivatives, including reactions involving similar compounds to the one of interest, has been explored for creating bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives. These pathways showcase the versatility of thienothiophene compounds in synthesizing a wide range of heterocyclic compounds with potential biological activities (Mabkhot, Al-Majid, & Alamary, 2011).
Reaction Mechanisms : Investigations into the reaction mechanisms of compounds structurally related to the target compound under microwave irradiation have provided insights into synthesizing thieno[2,3-d]pyrimidines. These studies highlight the potential for efficient synthesis routes leveraging microwave irradiation to produce derivatives with varying substituents (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Potential Applications in Biomedical Research
Antioxidant and Antitumor Agents : Novel thienopyrazole and thienopyrimidine derivatives synthesized from compounds with similar core structures have shown significant antioxidant and antitumor activity. These findings suggest the potential of thienopyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem, El-Shehry, & Badria, 2010).
Antimicrobial Activity : The synthesis of novel tetrazoles clubbed with pyrimidine derivatives, based on the core structure similar to the compound of interest, has indicated promising antibacterial and antifungal activity. This research opens avenues for the development of new antimicrobial agents (Bhoge, Magare, & Mohite, 2021).
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-6-13(7-5-10)14(20)8-21-16-15-11(2)12(3)22-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGUVSYXSRKINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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